molecular formula C25H23IN2O7 B12081401 2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)

2'-Deoxy-5-iodouridine3',5'-bis(4-Methylbenzoate)

Cat. No.: B12081401
M. Wt: 590.4 g/mol
InChI Key: OENJVMKAWHZWNP-UHFFFAOYSA-N
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Description

2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) is a chemical compound with the molecular formula C23H19IN2O7. It is a derivative of uridine, a nucleoside that is a component of RNA.

Preparation Methods

The synthesis of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) typically involves multiple steps. The starting material, 2’-deoxyuridine, undergoes iodination to introduce the iodine atom at the 5-position. This is followed by esterification with 4-methylbenzoic acid to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in nucleic acid metabolism.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and ester groups play crucial roles in its activity, affecting its interaction with enzymes and other molecular targets. The compound can inhibit the replication of viruses or the proliferation of cancer cells by disrupting nucleic acid synthesis .

Comparison with Similar Compounds

2’-Deoxy-5-iodouridine3’,5’-bis(4-Methylbenzoate) can be compared with other nucleoside derivatives, such as:

This compound’s unique combination of iodine and ester groups distinguishes it from other nucleoside derivatives, providing specific advantages in certain applications.

Properties

Molecular Formula

C25H23IN2O7

Molecular Weight

590.4 g/mol

IUPAC Name

[5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)

InChI Key

OENJVMKAWHZWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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